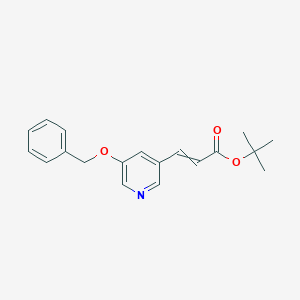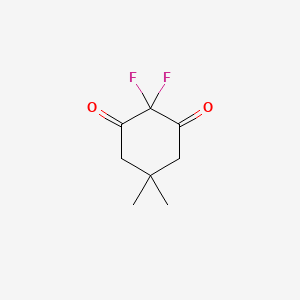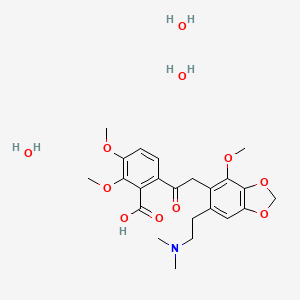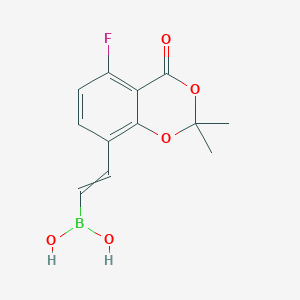
tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the process .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing techniques, including continuous flow processes that offer higher efficiency and scalability compared to traditional batch processes . These methods ensure consistent quality and yield, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acrylate: Shares the tert-butyl ester functional group but lacks the pyridine and benzyloxy substituents.
tert-Butyl 3-(pyridin-3-yl)acrylate: Similar structure but without the benzyloxy group.
tert-Butyl 3-(5-methoxypyridin-3-yl)acrylate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE is unique due to the presence of both the benzyloxy and pyridine groups, which confer distinct reactivity and selectivity. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Clave InChI |
GJZGULRRGDXSLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)


![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)


![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
